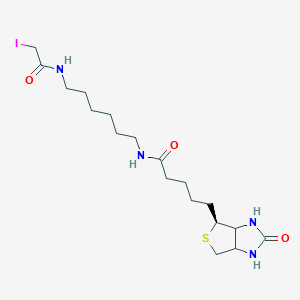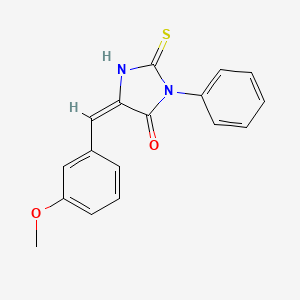
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a combination of mercapto, methoxybenzylidene, and imidazol-4-one groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imidazole ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxybenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce various substituted imidazole derivatives .
Applications De Recherche Scientifique
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-5-(3-Methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one: This compound shares a similar methoxybenzylidene group but differs in the presence of a thiazole ring instead of an imidazole ring.
(5E)-5-(3-Methoxybenzylidene)-2,4-imidazolidinedione: This compound has a similar imidazole structure but lacks the mercapto group.
Uniqueness
The uniqueness of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the mercapto group allows for specific interactions with biological targets, while the methoxybenzylidene group enhances its stability and solubility.
Propriétés
Formule moléculaire |
C17H14N2O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22)/b15-11+ |
Clé InChI |
MWWTVXPXKVNFDK-RVDMUPIBSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)


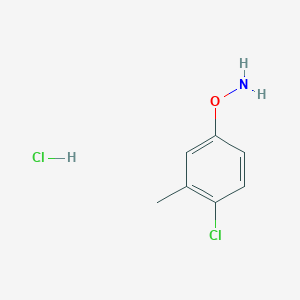


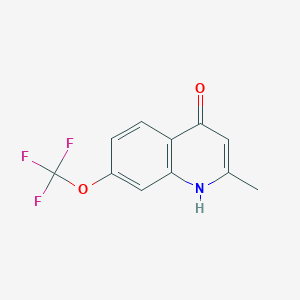
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
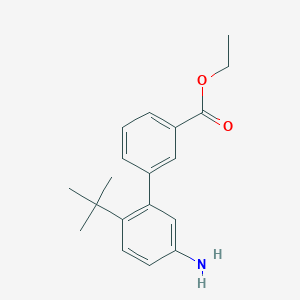
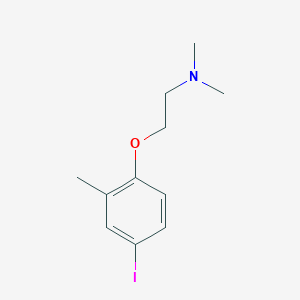
![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)

